Eptifibatide, also known by its trade name Integrilin, is a synthetic cyclic heptapeptide derived from a protein found in the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri). [] It belongs to the class of antiplatelet agents known as glycoprotein (GP) IIb/IIIa inhibitors. [] In scientific research, Eptifibatide serves as a valuable tool for studying platelet aggregation, thrombosis, and related cellular processes. []
Eptifibatide is a synthetic cyclic heptapeptide that functions as an antithrombotic agent, primarily used in the treatment of acute coronary syndromes and during percutaneous coronary interventions. It is derived from the venom of the southeastern pygmy rattlesnake and inhibits platelet aggregation by blocking the glycoprotein IIb/IIIa receptor on platelets, which is crucial for platelet activation and aggregation.
Eptifibatide was developed as a synthetic analog of the naturally occurring peptide, which was originally isolated from snake venom. Its design aimed to enhance its efficacy and safety profile for clinical use in cardiovascular therapies.
Eptifibatide is classified as a glycoprotein IIb/IIIa inhibitor, a class of medications that prevent blood clots by interfering with platelet function. It is administered intravenously in clinical settings.
The synthesis of eptifibatide can be accomplished through various methodologies, primarily focusing on solid-phase peptide synthesis (SPPS) techniques. Recent advancements have included microwave-assisted solid-phase peptide synthesis, which enhances efficiency and reduces reaction times.
Eptifibatide has a complex molecular structure characterized by a cyclic arrangement due to disulfide bonds. The molecular formula for eptifibatide acetate is C_42H_49N_11O_9S_2, with a molecular weight of approximately 853.02 g/mol.
The key chemical reactions involved in the synthesis of eptifibatide include:
Eptifibatide exerts its therapeutic effects by selectively binding to the glycoprotein IIb/IIIa receptor on activated platelets, preventing fibrinogen from binding and thus inhibiting platelet aggregation.
Eptifibatide is primarily used in clinical settings for:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3